2-((2-((5-(2-(Dimethylamino)acetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide
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Overview
Description
GSK2213727A is a small molecule inhibitor developed by GlaxoSmithKline. It is primarily known for its role in inhibiting specific kinases, making it a valuable tool in the study of various biological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2213727A involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of GSK2213727A typically involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
GSK2213727A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance or modify the compound’s properties .
Scientific Research Applications
GSK2213727A has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new synthetic methodologies.
Biology: The compound is used to investigate the role of specific kinases in various biological processes, including cell signaling and proliferation.
Medicine: GSK2213727A is explored for its potential therapeutic applications in treating diseases such as cancer, where kinase inhibition plays a crucial role.
Mechanism of Action
GSK2213727A exerts its effects by inhibiting specific kinases, which are enzymes that play a critical role in cell signaling pathways. By binding to the active site of these kinases, GSK2213727A prevents their activity, leading to the disruption of downstream signaling events. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- GSK2110236A
- GSK317315A
- GSK579289A
- GSK978744A
Uniqueness
GSK2213727A is unique due to its specific kinase inhibition profile and its ability to selectively target certain kinases over others. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it allows for the precise modulation of specific signaling pathways without affecting others .
Properties
Molecular Formula |
C25H27FN8O3 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[[2-[5-[[2-(dimethylamino)acetyl]amino]-2-methoxy-4-methylanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluorobenzamide |
InChI |
InChI=1S/C25H27FN8O3/c1-13-10-19(37-4)18(11-17(13)29-20(35)12-34(2)3)31-25-32-23-14(8-9-28-23)24(33-25)30-16-7-5-6-15(26)21(16)22(27)36/h5-11H,12H2,1-4H3,(H2,27,36)(H,29,35)(H3,28,30,31,32,33) |
InChI Key |
IKWHWJFNGWUVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CN(C)C)NC2=NC3=C(C=CN3)C(=N2)NC4=C(C(=CC=C4)F)C(=O)N)OC |
Origin of Product |
United States |
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